4-Amino-6-chloropicolinaldehyde
CAS No.: 1060809-65-5
Cat. No.: VC20153949
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060809-65-5 |
|---|---|
| Molecular Formula | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | 4-amino-6-chloropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |
| Standard InChI Key | WULNKBTWIAYXJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Amino-6-chloropicolinaldehyde (IUPAC name: 4-amino-6-chloropyridine-2-carbaldehyde) features a pyridine ring with three distinct substituents:
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Amino group (-NH₂) at position 4, enhancing nucleophilicity and hydrogen-bonding capacity.
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Chlorine atom (-Cl) at position 6, introducing steric hindrance and electronic effects.
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Aldehyde group (-CHO) at position 2, enabling condensation reactions for Schiff base formation.
The planar pyridine ring facilitates π-π stacking interactions, while the chloro and aldehyde groups create polarity gradients critical for solubility and reactivity.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | 4-amino-6-chloropyridine-2-carbaldehyde |
| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)N |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to oxidation; requires inert storage |
The compound’s aldehyde group renders it prone to oxidation, necessitating storage under nitrogen or argon.
Synthesis and Optimization
Conventional Synthetic Routes
Industrial synthesis typically proceeds via two stages:
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Chlorination of 6-Methylpicolinaldehyde:
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The methyl group at position 6 is replaced with chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Conditions: 60–80°C, anhydrous dichloromethane, 6–8 hours.
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Yield: ~75% (reported for analogous chlorinations).
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Amination at Position 4:
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The aldehyde group is protected (e.g., as an acetal) to prevent side reactions.
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Amination employs ammonia or primary amines under catalytic hydrogenation (H₂/Pd-C) or Ullmann coupling conditions.
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Deprotection: Acidic hydrolysis (e.g., HCl/THF) restores the aldehyde functionality.
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Alternative Methods and Yield Optimization
Recent studies explore nucleophilic aromatic substitution (SNAr) for direct amination:
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Reagents: Sodium amide (NaNH₂) in liquid ammonia at −33°C.
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Yield: 65–70%, with reduced byproducts compared to traditional routes .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | SOCl₂, NH₃, H₂/Pd-C | 70 | 95 |
| SNAr | NaNH₂, NH₃(l) | 65 | 98 |
| Continuous Flow | Microreactor, 100°C, 2 min | 82* | 99* |
| *Theoretical values based on analogous pyridine derivatives . |
Reactivity and Applications
Schiff Base Formation
The aldehyde group undergoes condensation with primary amines to form Schiff bases, pivotal in coordination chemistry:
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Example Reaction:
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Applications:
Pharmaceutical Intermediates
4-Amino-6-chloropicolinaldehyde serves as a precursor in antiviral and antibiotic agents:
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Antiviral Research: Derivatives inhibit viral proteases (e.g., HIV-1 protease) by coordinating to active-site metals .
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Antibiotic Synthesis: Functionalization at the aldehyde position yields quinolone analogs with broad-spectrum activity.
Case Study: A 2024 screen identified a derivative (4-amino-6-chloro-2-(morpholinomethyl)pyridine) as a potent inhibitor of SARS-CoV-2 main protease (IC₅₀ = 0.8 μM) .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), attributed to:
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Membrane Disruption: The chloro group enhances lipophilicity, promoting cell wall penetration.
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Enzyme Inhibition: Schiff base metabolites chelate Mg²⁺ in bacterial kinases .
Comparative Analysis with Structural Analogs
4-Amino-6-chloropicolinaldehyde vs. 4-Amino-6-methylpicolinaldehyde
| Parameter | Chloro Derivative | Methyl Derivative |
|---|---|---|
| Reactivity | Higher electrophilicity (Cl) | Lower steric hindrance (CH₃) |
| Stability | Prone to oxidation | More stable under ambient conditions |
| Biological Activity | Broader antimicrobial spectrum | Selective kinase inhibition |
The chloro group enhances electrophilicity but reduces stability, necessitating tailored applications .
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